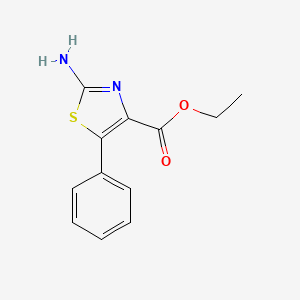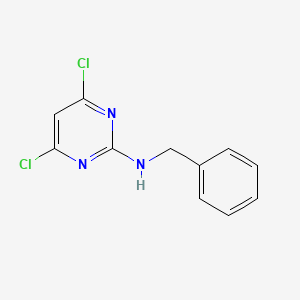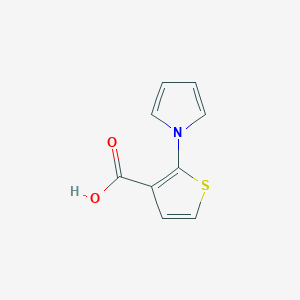
2-(1H-Pyrrol-1-yl)thiophene-3-carboxylic acid
説明
“2-(1H-Pyrrol-1-yl)thiophene-3-carboxylic acid” is a chemical compound with the molecular formula C9H7NO2S . It has a molecular weight of 193.23 . The compound is stored in a dark place, sealed in dry, room temperature conditions .
Molecular Structure Analysis
The InChI code for “2-(1H-Pyrrol-1-yl)thiophene-3-carboxylic acid” is 1S/C9H7NO2S/c11-9(12)7-3-6-13-8(7)10-4-1-2-5-10/h1-6H, (H,11,12) . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Physical And Chemical Properties Analysis
“2-(1H-Pyrrol-1-yl)thiophene-3-carboxylic acid” is a solid at room temperature . The compound should be stored in a dark place, sealed in dry, room temperature conditions .科学的研究の応用
Ruthenium-Catalyzed Oxidative Vinylation
The compound has been involved in ruthenium-catalyzed oxidative vinylation processes. Studies show that thiophene-2-carboxylic acids can undergo efficient oxidative vinylation with alkenes through directed C-H bond cleavage, leading to regioselective vinylation. This chemical reaction is pivotal in creating vinylated heteroarene compounds, indicating its significance in synthetic organic chemistry and potentially in the development of new materials and pharmaceuticals (Ueyama et al., 2011).
Palladium-Catalyzed Direct Arylations
The compound has shown reactivity in palladium-catalyzed direct arylation processes. Research has been conducted to explore the regioselectivity of direct arylation of 3-(pyrrol-1-yl)thiophene derivatives, providing a method for regioselective arylation at specific positions of the thiophene ring. This methodology is valuable for synthesizing complex heteroaromatic compounds, which are often found in organic electronics and pharmaceuticals (Smari et al., 2015).
Conducting Polymers and Electrochromic Devices
Studies on the synthesis of conducting polymers based on 2,5-di(thiophen-2-yl)-1H-pyrrole derivatives have demonstrated the impact of substituents on their electronic and optical properties. These polymers exhibit good electrical conductivity, thermal stability, and specific responses to environmental stimuli such as temperature and humidity. Such materials are promising for applications in sensors, electronic devices, and smart materials (Pandule et al., 2014).
Antimicrobial Activity
Research into novel chitosan Schiff bases incorporating heterocyclic moieties, including thiophene-pyrrole derivatives, has highlighted potential antimicrobial applications. These compounds exhibit significant activity against a range of gram-positive and gram-negative bacteria, as well as fungi, suggesting their potential use in biomedical applications and material science for creating antimicrobial surfaces and materials (Hamed et al., 2020).
Ethynylation Reactions
The reactivity of thiophene-pyrrole derivatives towards ethynylation with acylbromoacetylenes has been explored, providing insights into the relative reactivity of heterocycles in these reactions. Such studies are fundamental for developing new synthetic pathways for creating heteroaromatic compounds with diverse functional groups, which can be useful in designing new materials and molecules with tailored properties (Sobenina et al., 2014).
Safety And Hazards
The compound is labeled with the GHS07 pictogram, indicating that it can cause harm if swallowed, inhaled, or comes into contact with skin . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, wearing protective gloves/protective clothing/eye protection/face protection, and if on skin or hair: removing all contaminated clothing and rinsing skin with water .
特性
IUPAC Name |
2-pyrrol-1-ylthiophene-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NO2S/c11-9(12)7-3-6-13-8(7)10-4-1-2-5-10/h1-6H,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGVFZWBIJVXWGG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C=C1)C2=C(C=CS2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80505265 | |
| Record name | 2-(1H-Pyrrol-1-yl)thiophene-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80505265 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1H-Pyrrol-1-yl)thiophene-3-carboxylic acid | |
CAS RN |
79242-76-5 | |
| Record name | 2-(1H-Pyrrol-1-yl)thiophene-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80505265 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



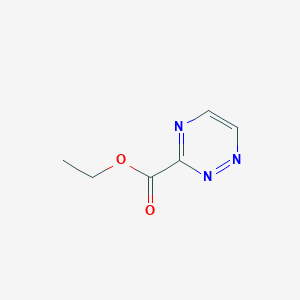
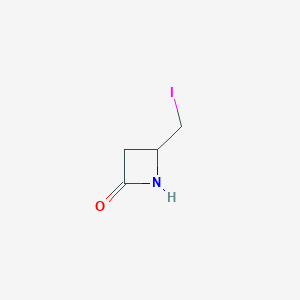
![[1,3]Dioxolo[4,5-b]pyridine](/img/structure/B1315109.png)
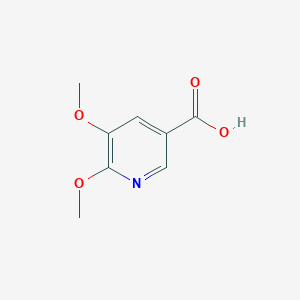
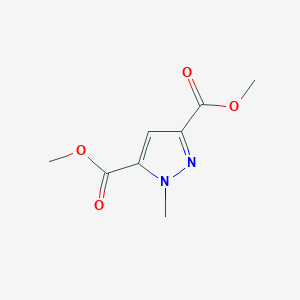



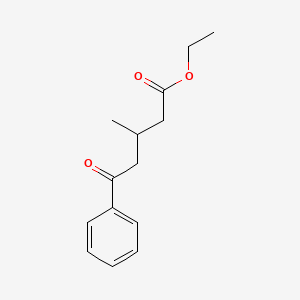
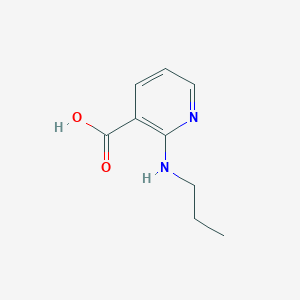
![1,1,4,4,7,7,10,10-Octamethyl-2,3,4,7,8,9,10,12-octahydro-1H-dibenzo[b,h]fluorene](/img/structure/B1315138.png)
